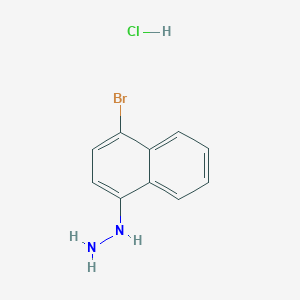

1-(4-Bromo-1-naphthyl)hydrazine, HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Bromo-1-naphthyl)hydrazine, HCl is a chemical compound with the molecular formula C10H10BrClN2. It is a derivative of naphthalene, substituted with a bromine atom at the fourth position and a hydrazine group at the first position, forming a hydrochloride salt. This compound is used in various chemical reactions and research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Bromo-1-naphthyl)hydrazine, HCl can be synthesized through several methods. One common approach involves the bromination of 1-naphthylamine to form 4-bromo-1-naphthylamine, followed by the reaction with hydrazine hydrate to yield 1-(4-Bromo-1-naphthyl)hydrazine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-1-naphthyl)hydrazine, HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the hydrazine group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-1-naphthyl)hydrazine, HCl has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic applications due to its biological activity.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-1-naphthyl)hydrazine, HCl involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzyme activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Naphthylhydrazine: Lacks the bromine substitution, resulting in different reactivity and applications.

4-Bromo-1-naphthylamine: Contains a bromine atom but lacks the hydrazine group, leading to distinct chemical properties.

Uniqueness

1-(4-Bromo-1-naphthyl)hydrazine, HCl is unique due to the presence of both the bromine atom and the hydrazine group, which confer specific reactivity and binding properties. This combination makes it a valuable compound in various chemical and biological research applications.

Biologische Aktivität

1-(4-Bromo-1-naphthyl)hydrazine, HCl is a hydrazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a brominated naphthalene moiety attached to a hydrazine functional group, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 1-(4-Bromo-1-naphthyl)hydrazine hydrochloride

- Molecular Formula : C10H9BrN2·HCl

- Molecular Weight : 271.55 g/mol

The biological activity of 1-(4-Bromo-1-naphthyl)hydrazine is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of specific enzymatic pathways, particularly those involved in oxidative stress and inflammation.

Target Enzymes

- Tyrosinase : Preliminary studies suggest that this compound may inhibit tyrosinase activity, which is crucial in melanin biosynthesis. Inhibition of this enzyme can lead to decreased melanin production, potentially influencing pigmentation disorders.

- Carbonic Anhydrases : Research has indicated that related hydrazine compounds can inhibit carbonic anhydrases (CAs), enzymes that play a vital role in maintaining acid-base balance and facilitating gas exchange in tissues .

Antioxidant Properties

1-(4-Bromo-1-naphthyl)hydrazine has been studied for its potential antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structure suggests it may scavenge free radicals and reduce oxidative damage in cells.

Cytotoxic Effects

In vitro studies have demonstrated that hydrazine derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, 1-(4-Bromo-1-naphthyl)hydrazine has shown promise in inhibiting the proliferation of certain tumor cells by inducing apoptosis through the activation of caspase pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of hydrazine derivatives, including 1-(4-Bromo-1-naphthyl)hydrazine:

- Study on Melanin Production : A study investigated the effect of various hydrazines on melanin production in melanocytes. Results indicated that 1-(4-Bromo-1-naphthyl)hydrazine significantly reduced melanin synthesis by inhibiting tyrosinase activity, with an IC50 value indicating effective inhibition at low concentrations .

- Cytotoxicity Assessment : In a series of experiments assessing the cytotoxicity of hydrazines against cancer cell lines (e.g., HeLa and MCF-7), 1-(4-Bromo-1-naphthyl)hydrazine exhibited a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

- Oxidative Stress Studies : Research focused on the antioxidant capacity of 1-(4-Bromo-1-naphthyl)hydrazine revealed its ability to reduce oxidative stress markers in cellular models exposed to UV radiation, highlighting its protective effects against UV-induced damage .

Pharmacokinetics

Understanding the pharmacokinetics of 1-(4-Bromo-1-naphthyl)hydrazine is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to be absorbed through gastrointestinal or dermal routes depending on formulation.

- Metabolism : Initial metabolism studies indicate that it may undergo oxidative metabolism, leading to various metabolites that could also possess biological activity.

- Excretion : The excretion routes remain to be fully elucidated but are likely renal.

Eigenschaften

IUPAC Name |

(4-bromonaphthalen-1-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.ClH/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;/h1-6,13H,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSVOULXCPVRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.